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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitrophenol

Cat. No.: B181593 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
2,6-dibromo-4-nitrophenol is a valuable chemical intermediate in organic synthesis,

particularly in the development of pharmaceuticals and agrochemicals. This protocol details the

laboratory-scale synthesis of 2,6-dibromo-4-nitrophenol through the electrophilic nitration of

2,6-dibromophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-

director. With the ortho positions blocked by bromine atoms, the incoming electrophile (the

nitronium ion, NO₂⁺) is directed exclusively to the para position, resulting in a highly

regioselective reaction and a high-purity product. The material obtained by this nitration method

has been found to melt without decomposition at 144–145°C.[1]

Reaction Scheme
The nitration is typically achieved using a mixture of nitric acid and a suitable solvent or acid

catalyst. The overall reaction is as follows:

Materials and Equipment
Materials:

2,6-Dibromophenol (C₆H₄Br₂O)
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Glacial Acetic Acid (CH₃COOH)

Nitric Acid (HNO₃, 70%)

Deionized Water (H₂O)

Ethanol (for recrystallization)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Ice

Equipment:

Round-bottom flask (100 mL or 250 mL)

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Beaker (500 mL)

Büchner funnel and vacuum flask

Filter paper

Glass rod

Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

Rotary evaporator (optional)

Melting point apparatus

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol
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Safety Precautions: This procedure involves the use of strong and corrosive acids (nitric acid,

glacial acetic acid). All steps must be performed in a well-ventilated fume hood. Wear

appropriate PPE at all times.

Step 1: Preparation of the Reactant Solution

Place 5.0 g (approximately 0.02 mol) of 2,6-dibromophenol into a 100 mL round-bottom flask

equipped with a magnetic stir bar.

Add 20 mL of glacial acetic acid to the flask.

Stir the mixture at room temperature until the 2,6-dibromophenol is completely dissolved.

Once dissolved, place the flask in an ice bath and cool the solution to 0-5°C with continuous

stirring.

Step 2: Nitration Reaction

Prepare the nitrating agent by carefully adding 2.0 mL of 70% nitric acid to the dropping

funnel.

Add the nitric acid dropwise to the cooled solution of 2,6-dibromophenol over a period of 20-

30 minutes. Crucially, maintain the internal reaction temperature below 10°C to prevent over-

nitration and the formation of side products.

After the addition is complete, allow the reaction mixture to stir in the ice bath for an

additional 1 hour. The solution will typically turn a yellow or orange color.

Step 3: Product Isolation and Work-up

Pour the reaction mixture slowly and with vigorous stirring into a 500 mL beaker containing

approximately 100 g of crushed ice and 100 mL of cold deionized water.

A pale yellow solid precipitate of crude 2,6-dibromo-4-nitrophenol will form.

Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation.

Collect the crude product by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with several portions of cold deionized water (total of 100-

150 mL) to remove any residual acetic acid and nitric acid. Continue washing until the filtrate

is neutral (test with pH paper).

Step 4: Purification by Recrystallization

Transfer the crude solid product to a clean Erlenmeyer flask.

Add a minimal amount of hot ethanol to dissolve the solid. Start with a small volume and add

more as needed to achieve dissolution at the boiling point of the solvent.

Once dissolved, allow the solution to cool slowly to room temperature. Pale yellow crystals

will begin to form.

To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has

reached room temperature.[2]

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold

ethanol.

Dry the purified product in a vacuum oven at 40-60°C or in a desiccator over a drying agent

to a constant weight.[1]

Step 5: Characterization

Determine the final mass and calculate the percentage yield.

Measure the melting point of the purified product. The expected melting point is 144-145°C.

[1]

(Optional) Further characterize the product using techniques such as ¹H NMR, ¹³C NMR, and

IR spectroscopy to confirm its structure and purity.

Data Presentation
The following table summarizes the quantitative data for the synthesis.
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Parameter Value Notes

Reactant

Name 2,6-Dibromophenol Starting Material

Molecular Weight 251.90 g/mol

Amount 5.0 g

Moles ~0.02 mol

Reagents

Nitric Acid (70%) 2.0 mL Nitrating Agent

Glacial Acetic Acid 20 mL Solvent

Reaction Conditions

Temperature 0-10°C Critical for selectivity

Reaction Time 1.5 hours
Includes addition and stirring

time

Product

Name 2,6-Dibromo-4-nitrophenol Expected Product

Molecular Weight 296.90 g/mol

Theoretical Yield ~5.89 g
Calculated based on starting

material

Appearance Pale yellow crystalline solid

Expected Melting Point 144-145°C [1]

Visualized Workflow
The following diagram outlines the complete experimental workflow for the nitration of 2,6-

dibromophenol.
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1. Dissolve 2,6-Dibromophenol
in Glacial Acetic Acid

2. Cool Solution to 0-5°C
in Ice Bath

3. Add 70% Nitric Acid Dropwise
(Maintain T < 10°C)

4. Stir in Ice Bath
for 1 Hour

5. Quench Reaction
in Ice-Water

6. Collect Crude Product
by Vacuum Filtration

7. Wash Solid with
Cold Deionized Water

8. Purify by Recrystallization
from Hot Ethanol

9. Collect Purified Crystals
by Vacuum Filtration

10. Dry Final Product
Under Vacuum

Final Product:
2,6-Dibromo-4-nitrophenol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,6-dibromo-4-nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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